molecular formula C10H7ClO2S B8436077 5-Chlorobenzothiophene-2-acetic acid

5-Chlorobenzothiophene-2-acetic acid

Cat. No.: B8436077
M. Wt: 226.68 g/mol
InChI Key: LGAPNNJIUFULJU-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-carboxylic acid (CAS: 24065-33-6) is a halogenated thiophene derivative with a carboxylic acid functional group at the 2-position and a chlorine substituent at the 5-position of the thiophene ring. Its molecular formula is C₅H₃ClO₂S, and it is widely used as a biochemical reagent in pharmaceutical research, particularly in synthesizing intermediates for drugs like rivaroxaban (a direct oral anticoagulant) . The compound is characterized by its high acidity, solubility in polar solvents, and reactivity in coupling reactions, making it valuable in medicinal chemistry.

Properties

Molecular Formula

C10H7ClO2S

Molecular Weight

226.68 g/mol

IUPAC Name

2-(5-chloro-1-benzothiophen-2-yl)acetic acid

InChI

InChI=1S/C10H7ClO2S/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-4H,5H2,(H,12,13)

InChI Key

LGAPNNJIUFULJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)CC(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
5-Chlorobenzothiophene-2-acetic acid has shown promising antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the broth microdilution susceptibility method. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies assessed its cytotoxic effects on several tumor cell lines, including human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment .

Cardiovascular Applications
this compound is being explored for its potential use in cardiovascular drugs. Its derivatives have been linked to the inhibition of platelet aggregation and vasodilation, making it a candidate for treating cardiovascular diseases .

Agricultural Applications

Pesticide Development
The compound is recognized for its utility in developing synthetic pesticides and herbicides. Its derivatives are used to create broad-spectrum agricultural chemicals that can effectively control pests while minimizing environmental impact .

Plant Growth Regulation
Some studies suggest that compounds related to this compound may influence plant growth and development, potentially serving as growth regulators in agricultural practices .

Material Science Applications

Dyes and Pigments
this compound serves as an intermediate in synthesizing dyes and pigments. It can be used to produce vibrant colorants suitable for various materials, including textiles and plastics .

Case Study 1: Antimicrobial Efficacy

  • Objective: Assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Findings: Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) were observed, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Evaluation

  • Objective: Evaluate cytotoxic effects on MCF-7 breast cancer cells.
  • Findings: The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM.

Case Study 3: Agricultural Impact

  • Objective: Investigate the efficacy of derivatives as pesticides.
  • Findings: The derivatives showed promising results in controlling pest populations while being less harmful to beneficial species.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AgriculturalVarious pestsEffective pest control2024

Comparison with Similar Compounds

Halogenated Thiophene Carboxylic Acids

Substituent position and halogen type significantly influence the properties of thiophene derivatives. Below is a comparative analysis of structurally related halogenated compounds:

Table 1: Halogenated Thiophene Carboxylic Acids

Compound Name Substituent Position Halogen Molecular Formula CAS Number Key Applications
5-Chloro-2-thiophenecarboxylic acid 5-Cl, 2-COOH Chlorine C₅H₃ClO₂S 24065-33-6 Rivaroxaban impurity synthesis
4-Chloro-2-thiophenecarboxylic acid 4-Cl, 2-COOH Chlorine C₅H₃ClO₂S 123418-69-9 Intermediate for agrochemicals
5-Bromo-4-chloro-2-thiophenecarboxylic acid 5-Br, 4-Cl, 2-COOH Bromine, Chlorine C₅H₂BrClO₂S 49816-69-5 Cross-coupling reactions

Key Findings :

  • Electronic Effects : The chlorine at the 5-position in 5-chloro-2-thiophenecarboxylic acid enhances electrophilicity compared to the 4-chloro isomer, facilitating nucleophilic substitution reactions .
  • Steric Hindrance : Bromine in the 5-bromo-4-chloro derivative increases steric bulk, reducing reactivity in some coupling reactions but improving stability in harsh conditions .

Functional Group Variations in Thiophene Derivatives

Replacing the chlorine substituent or modifying the carboxylic acid group alters physicochemical and biological properties:

Table 2: Functional Group Variations

Compound Name (CAS) Substituents Functional Groups Molecular Weight Key Properties
5-Acetyl-2-thiophenecarboxylic acid (4066-41-5) 5-COCH₃, 2-COOH Carboxylic acid, Acetyl 170.18 g/mol Enhanced electron withdrawal for charge-transfer complexes
2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid (175203-15-3) 2-ClCOCH₂, 2-CH₂COOH Acetic acid, Chloroacetyl 204.63 g/mol Dual reactivity (acyl chloride + carboxylic acid) for peptide synthesis
2-Amino-2-(5-methylthiophen-2-yl)acetic acid (89776-66-9) 5-CH₃, 2-NH₂CH₂COOH Amino, Acetic acid 199.23 g/mol Chiral center for enantioselective drug design

Key Findings :

  • Electron-Withdrawing Groups : The acetyl group in 5-acetyl-2-thiophenecarboxylic acid increases acidity (pKa ~2.1) compared to the chloro derivative (pKa ~2.5), enhancing metal coordination capacity .
  • Bifunctional Reactivity : The chloroacetyl group in 175203-15-3 allows sequential nucleophilic substitutions, useful in multi-step organic syntheses .

Pharmaceutical Relevance and Impurity Profiles

5-Chlorothiophene-2-carboxylic acid is critical in synthesizing rivaroxaban-related compounds (e.g., Rivaroxaban Impurity C) due to its role as a key intermediate. Comparatively, 5-hydroxy-1-benzothiophene-2-carboxylic acid (CAS: 95094-87-4) shares structural similarities but includes a fused benzene ring, which increases lipophilicity and alters metabolic stability .

Table 3: Pharmacological Comparison

Compound Name Structure LogP Metabolic Stability Role in Drug Development
5-Chlorothiophene-2-carboxylic acid Thiophene core 1.8 Moderate Intermediate for anticoagulants
5-Hydroxy-1-benzothiophene-2-carboxylic acid Benzothiophene core 2.3 High Anti-inflammatory agent

Preparation Methods

Friedel-Crafts Acylation and Hydrolysis

Friedel-Crafts acylation serves as a foundational method for constructing the benzothiophene backbone while introducing electrophilic substituents. In this approach, 2-chlorothiophene undergoes acylation with trichloroacetyl chloride in the presence of AlCl₃, forming 2-trichloroacetyl-5-chlorothiophene. Subsequent hydrolysis with aqueous NaOH yields 5-chlorothiophene-2-carboxylic acid, which is further functionalized to the acetic acid derivative .

Reaction Conditions:

  • Temperature: 80–100°C for acylation; room temperature for hydrolysis.

  • Catalyst: Aluminum trichloride (10–15 mol%).

  • Yield: 98.8% after recrystallization .

The reaction mechanism involves electrophilic substitution at the thiophene ring’s α-position, favored by the electron-withdrawing chlorine atom. Critically, excess AlCl₃ must be quenched post-reaction to prevent side reactions, such as oligomerization .

Grignard Reagent-Mediated Carboxylation

This method leverages the reactivity of Grignard reagents to introduce carboxylic acid groups. 5-Chloro-2-bromothiophene reacts with magnesium in dry THF to form the corresponding Grignard reagent, which is then treated with CO₂ to yield 5-chlorothiophene-2-carboxylate. Acidic workup (e.g., HCl) converts the ester to the free acid .

Key Steps:

  • Grignard Formation:

    • Solvent: Tetrahydrofuran (THF), anhydrous.

    • Temperature: 0–5°C during Mg activation; reflux (66°C) for 12 h.

  • CO₂ Insertion:

    • Gaseous CO₂ bubbled into the reaction mixture at -78°C.

  • Acidification:

    • 1 M HCl added dropwise to precipitate the product.

Yield: 72–85%, depending on bromide purity . Challenges include moisture sensitivity and competing side reactions, necessitating strict anhydrous conditions.

Oxidation of 5-Chloro-2-Acetylthiophene

Oxidation of acetylthiophene derivatives offers a streamlined route to carboxylic acids. 5-Chloro-2-acetylthiophene is treated with NaClO₂ and KH₂PO₄ in a mixed solvent system (e.g., t-BuOH/H₂O), converting the acetyl group to carboxylic acid via the Kornblum oxidation mechanism .

Optimized Parameters:

  • Oxidizing Agent: Sodium chlorite (1.2 equiv).

  • Buffer: Potassium dihydrogen phosphate (pH 4–5).

  • Temperature: 40°C for 6 h.

Yield: 89–92% after recrystallization from toluene . This method avoids harsh acidic conditions but requires careful pH control to prevent overoxidation.

Nucleophilic Substitution with Glycine Derivatives

Amino acid-based functionalization provides an alternative pathway. 3-Chlorobenzo[b]thiophene-2-carbonyl chloride reacts with glycine in acetone under basic conditions (K₂CO₃), forming 2-(3-chlorobenzo[b]thiophene-2-carboxamido)acetic acid. Acidic hydrolysis then cleaves the amide bond, yielding the target compound .

Procedure:

  • Amidation:

    • Glycine (1 equiv), K₂CO₃ (2 equiv), acetone reflux for 10 h.

  • Hydrolysis:

    • 6 M HCl, 100°C for 4 h.

Yield: 77% after recrystallization . Side products, such as dimerized species, may form if stoichiometry is imbalanced.

One-Pot Chlorination and Carboxylation

A patent-pending one-pot method simplifies synthesis by integrating chlorination and carboxylation. 2-Thiophenecarboxaldehyde undergoes chlorination with Cl₂ at -5–25°C, forming 5-chloro-2-thiophenecarboxaldehyde. Subsequent treatment with NaOH and Cl₂ at 30°C generates the carboxylic acid, which is extracted and purified .

Advantages:

  • Eliminates intermediate isolation.

  • Yield: 95–97% with >99.5% purity .

Mechanistic Insight:

  • Chlorine acts as both an electrophile and oxidizing agent.

  • Sodium sulfite quenches excess Cl₂, minimizing side reactions.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Friedel-Crafts Acylation2-ChlorothiopheneAlCl₃, NaOH98.8High yield; scalableRequires hazardous AlCl₃
Grignard Carboxylation5-Chloro-2-bromothiopheneMg, CO₂85Versatile for derivativesMoisture-sensitive; costly reagents
Oxidation5-Chloro-2-acetylthiopheneNaClO₂, KH₂PO₄92Mild conditionspH sensitivity
Nucleophilic Substitution3-Chlorobenzo[b]thiopheneGlycine, K₂CO₃77Uses amino acidsMulti-step; moderate yield
One-Pot Synthesis2-ThiophenecarboxaldehydeCl₂, NaOH97Efficient; minimal wasteRequires precise temperature control

Q & A

What are the established synthetic routes for 5-chlorobenzothiophene-2-acetic acid, and how do reaction conditions influence yield?

Basic
The synthesis typically involves multi-step reactions starting from benzothiophene derivatives. A common approach includes:

Chlorination : Introducing chlorine at the 5-position using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–5°C) to avoid over-chlorination.

Acetic Acid Sidechain Introduction : Coupling via Friedel-Crafts acylation or nucleophilic substitution, often using catalysts like AlCl₃ or Pd-based systems for regioselectivity .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Key Factors : Temperature control during chlorination prevents byproducts, while catalyst choice (e.g., Pd(PPh₃)₄ vs. AlCl₃) affects substitution patterns. Yields range from 40–65% depending on step optimization .

How can researchers characterize this compound and confirm its structural integrity?

Basic
Methodology :

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm, split patterns indicating substitution) and the acetic acid sidechain (δ 2.6–3.1 ppm for CH₂, δ 12.1 ppm for COOH).
    • ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and aromatic carbons (δ 120–140 ppm).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 226.6) .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Advanced
Approach :

Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in enzyme inhibition assays) to identify outliers.

Structural Validation : Re-synthesize disputed compounds and validate purity (>95% by HPLC).

Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., COX-2 inhibitors for anti-inflammatory studies).
Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) show conflicting COX-2 inhibition; reassessment under standardized conditions revealed solvent polarity effects on activity .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced
Methodology :

DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., COX-2) to identify binding motifs.

SAR Studies : Corrogate computed electrostatic potentials with experimental IC₅₀ values to design derivatives with enhanced activity.
Case Study : MD simulations predicted improved binding affinity for 5-chloro derivatives with a methylthio (-SCH₃) substituent at position 3, later confirmed experimentally .

What are the challenges in optimizing reaction yields for large-scale synthesis?

Advanced
Experimental Design :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, a 3² factorial design improved acylation yield from 50% to 78% by optimizing AlCl₃ concentration (0.5–1.2 eq.) and reaction time (2–6 hrs) .
  • Continuous Flow Systems : Mitigate exothermicity risks in chlorination steps by using microreactors for better heat dissipation.

How do structural modifications at the 2-position affect pharmacological activity?

Advanced
SAR Findings :

  • Acetic Acid vs. Ester Derivatives : The free -COOH group is critical for COX-2 inhibition (IC₅₀ = 0.8 µM vs. >10 µM for methyl esters).
  • Substituent Effects : Bulky groups (e.g., benzyl) at the 2-position reduce solubility but enhance membrane permeability in cell-based assays .

What purification techniques are most effective for isolating this compound?

Basic
Protocol :

Extraction : Partition between ethyl acetate and 5% NaHCO₃ to remove acidic impurities.

Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1).

Recrystallization : Ethanol/water (1:3) yields crystals with >99% purity (HPLC) .

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